Regiochemical Specificity in Kinase Inhibitor Intermediate Applications
The meta-substituted aniline motif appears explicitly in patent US 7,652,041 B2 (US20060160803A1) as the core fragment for cinnamide/hydrocinnamide kinase inhibitors [1]. In contrast, the corresponding para isomer (2-(4-aminophenyl)propan-2-ol) is not claimed in this patent family, and the ortho isomer would introduce deleterious steric hindrance that disrupts the requisite amide coupling geometry. This regiochemical selection is corroborated by synthetic protocols on Molaid demonstrating that 2-(3-aminophenyl)propan-2-ol condenses regioselectively with squarate electrophiles to generate chiral intermediates [2].
| Evidence Dimension | Patent citation frequency in kinase inhibitor chemical space |
|---|---|
| Target Compound Data | Specifically claimed as the aniline component in US 7,652,041 B2 (Millennium Pharmaceuticals) |
| Comparator Or Baseline | 2-(4-aminophenyl)propan-2-ol: not found in US 7,652,041 B2 or related filings; 2-(2-aminophenyl)propan-2-ol: excluded by steric incompatibility |
| Quantified Difference | Target compound is the exclusive meta isomer cited in this kinase inhibitor patent family |
| Conditions | Review of USPTO patent database (US20060160803A1 and equivalents) |
Why This Matters
Procuring the meta isomer is mandatory for replicating the patented kinase inhibitor syntheses; ortho or para isomers will lead to different (and likely inactive) chemotypes.
- [1] Millennium Pharmaceuticals, Inc. Cinnamide and hydrocinnamide derivatives with kinase inhibitory activity. US Patent 7,652,041 B2 (granted 2010-01-26), based on US20060160803A1. View Source
- [2] Molaid. 2-(3-氨基苯基)-2-丙醇 | 23243-05-2. Reaction information section. Available at: https://www.molaid.com/MS_334655 View Source
